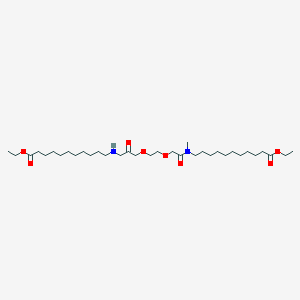
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include diethyl oxalate, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate include:
- Diethyl 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 2-[(1,2-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methyl]-7-methoxy-2,6-dimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- (1S,13S,17S,18R)-18-Methoxy-12,13,15-trimethyl-11,14-dioxo-4,21-dioxa-12,15-diazatricyclo[15.3.1.0~5,10~]henicosa-5,7,9-triene-8-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38252-51-6 |
|---|---|
Molecular Formula |
C34H64N2O8 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
ethyl 11-[[3-[2-[2-[(11-ethoxy-11-oxoundecyl)-methylamino]-2-oxoethoxy]ethoxy]-2-oxopropyl]amino]undecanoate |
InChI |
InChI=1S/C34H64N2O8/c1-4-43-33(39)22-18-14-10-6-8-12-16-20-24-35-28-31(37)29-41-26-27-42-30-32(38)36(3)25-21-17-13-9-7-11-15-19-23-34(40)44-5-2/h35H,4-30H2,1-3H3 |
InChI Key |
KMANQHRRDVGNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCNCC(=O)COCCOCC(=O)N(C)CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


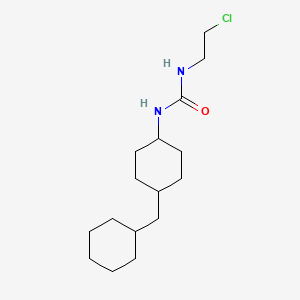
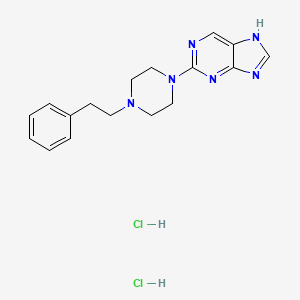

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
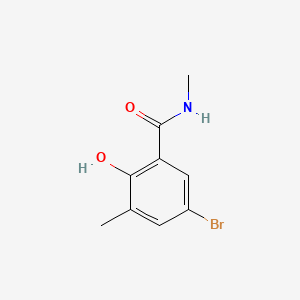
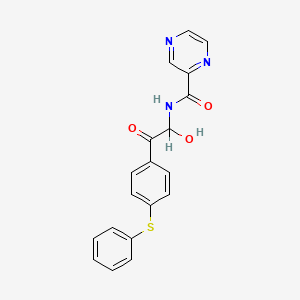
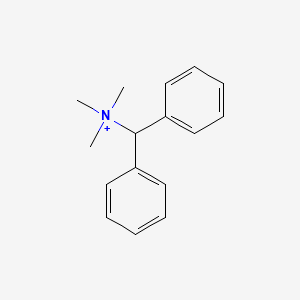
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
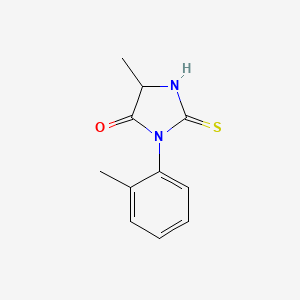
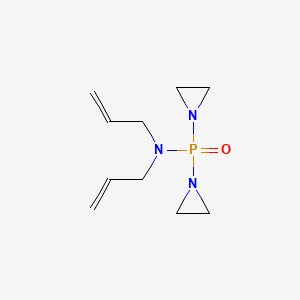

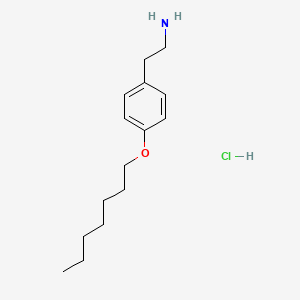
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
